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Compound of Interest

Compound Name:
2-Chloro-4-iodo-5-

(trifluoromethoxy)pyridine

CAS No.: 1221171-84-1

Cat. No.: B6337317

Get Quote

Abstract & Rationale
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase overexpressed in various solid

tumors, driving metastasis and survival signals.[1][2][3] VS-4718 is a clinical-stage inhibitor that

blocks FAK autophosphorylation at Tyr397.[4][5] Unlike pyrimidine-based inhibitors (e.g.,

Defactinib), VS-4718 utilizes a pyridine core, offering distinct solubility and hydrogen-bonding

profiles.

This guide details the regioselective synthesis of the VS-4718 scaffold. The critical challenge in

this synthesis is controlling the sequential amination of the 2,4-dichloropyridine core. We

provide a validated protocol leveraging the electronic activation of the 5-trifluoromethyl group to

direct Nucleophilic Aromatic Substitution (SNAr) followed by a Palladium-catalyzed Buchwald-

Hartwig coupling.

Chemical Strategy & Retrosynthesis
The synthesis relies on the differential reactivity of the electrophilic centers at C2 and C4 of the

pyridine ring.
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Electronic Activation and Regioselectivity
The starting material, 2,4-dichloro-5-(trifluoromethyl)pyridine, possesses two electrophilic sites.

C4 Position: Highly activated for SNAr due to the para-position relative to the ring nitrogen

and the ortho-position relative to the electron-withdrawing trifluoromethyl (CF3) group.

C2 Position: Less reactive towards SNAr after the C4 position is substituted (due to electron

donation from the newly added amine). Functionalization at C2 typically requires metal

catalysis.

Strategic Decision: We perform the SNAr reaction at C4 first using the benzamide nucleophile,

followed by a Buchwald-Hartwig amination at C2 with the aniline derivative.

Retrosynthetic Pathway (Graphviz)

Figure 1: Retrosynthetic Disconnection of VS-4718

VS-4718 (Target Molecule)
(Pyridine Core)

Intermediate A
(C4-Substituted Pyridine)

Buchwald-Hartwig
(C2 Coupling)

Nucleophile 2
2-methoxy-4-morpholinoaniline

Starting Material
2,4-Dichloro-5-(trifluoromethyl)pyridine

S_NAr
(C4 Displacement)

Nucleophile 1
2-amino-N-methylbenzamide

Click to download full resolution via product page

Figure 1: Retrosynthetic strategy prioritizing C4 functionalization via SNAr followed by C2

functionalization via Pd-catalysis.
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Detailed Experimental Protocols
Phase 1: Synthesis of the C4-Intermediate (SNAr)
Objective: Regioselective displacement of the C4-chloride by 2-amino-N-methylbenzamide.

Reagents:

Substrate: 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv)

Nucleophile: 2-amino-N-methylbenzamide (1.05 equiv)

Base:N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

Solvent: 1,4-Dioxane or THF (Anhydrous)

Temperature: 60–80 °C

Protocol:

Preparation: Charge a reaction vessel with 2,4-dichloro-5-(trifluoromethyl)pyridine (e.g., 5.0

g) and anhydrous 1,4-dioxane (50 mL).

Addition: Add DIPEA (2.5 equiv) followed by 2-amino-N-methylbenzamide (1.05 equiv). The

benzamide amine is less nucleophilic than aliphatic amines, requiring mild heating.

Reaction: Heat the mixture to 80 °C under nitrogen atmosphere. Monitor by LC-MS.

Checkpoint: The C4-chloride is displaced preferentially. If C2-substitution is observed (rare

under these conditions), lower the temperature to 50 °C and extend reaction time.

Work-up: Once starting material is consumed (< 2% remaining), cool to RT. Dilute with

EtOAc and wash with water and brine.

Purification: The product often precipitates upon cooling or addition of hexanes. Alternatively,

purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Validation:1H NMR should show the persistence of the C2-Cl signal and the disappearance

of the C4-Cl signal (shift in pyridine protons).
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Phase 2: Synthesis of VS-4718 (Buchwald-Hartwig
Coupling)
Objective: Coupling of the sterically hindered C2-chloride with 2-methoxy-4-morpholinoaniline.

Reagents:

Substrate: Intermediate from Phase 1 (1.0 equiv)

Nucleophile: 2-methoxy-4-morpholinoaniline (1.2 equiv)

Catalyst: Pd2(dba)3 (0.05 equiv)

Ligand: Xantphos or BrettPhos (0.10 equiv)

Note: Xantphos is preferred for its bite angle, stabilizing the Pd center during the reductive

elimination of the sterically crowded C2-amine.

Base: Cs2CO3 (2.0 equiv, anhydrous)

Solvent: 1,4-Dioxane (degassed)

Protocol:

Inerting: Flame-dry a resealable pressure vial or round-bottom flask. Purge with Argon.

Loading: Add the Phase 1 Intermediate, 2-methoxy-4-morpholinoaniline, and Cs2CO3.

Catalyst Prep: In a separate vial, premix Pd2(dba)3 and Xantphos in a small volume of

dioxane for 5 mins to form the active catalyst complex. Transfer this solution to the main

reaction vessel.

Reaction: Seal the vessel and heat to 100 °C for 12–18 hours.

Mechanism:[5][6][7][8][9] The reaction proceeds via oxidative addition of Pd(0) into the C2-

Cl bond. The electron-rich nature of the morpholino-aniline facilitates

transmetallation/amine coordination.
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Monitoring: Monitor for the disappearance of the chlorinated intermediate (LC-MS [M+H]+

approx 502.5 for VS-4718).

Work-up: Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad

with MeOH/DCM (1:9).

Purification: Concentrate the filtrate. Purify via Preparative HPLC (C18 column,

Water/Acetonitrile with 0.1% Formic Acid).

Crystallization:[10] The free base can often be recrystallized from Ethanol/Water.

Quantitative Data Summary
Parameter Phase 1 (SNAr) Phase 2 (Buchwald)

Key Reagent DIPEA (Base) Pd2(dba)3 / Xantphos

Temperature 80 °C 100 °C

Time 4–6 Hours 12–18 Hours

Typical Yield 75–85% 60–70%

Critical Impurity C2-regioisomer (<5%) Protodehalogenation (des-Cl)

Pathway & Mechanism Visualization
Understanding the biological context ensures the inhibitor is designed with the correct potency

requirements. VS-4718 acts on the FAK kinase domain to prevent downstream signaling.[4]
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Figure 2: FAK Signaling Pathway and VS-4718 Mechanism of Action
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Figure 2: VS-4718 binds to the kinase domain, preventing the transition from

autophosphorylation to full activation.
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Analytical Quality Control
To ensure the integrity of the synthesized inhibitor, the following analytical benchmarks must be

met:

1H NMR (DMSO-d6):

Diagnostic singlet for the Pyridine C6-H (approx 8.2–8.5 ppm).

Amide NH signal (often broad, >10 ppm).

Distinct methoxy singlet (3.8 ppm) and morpholine peaks (3.0–3.7 ppm).

HPLC Purity: >98% at 254 nm.

Impurity Alert: Watch for Palladium residuals. Scavenger resins (e.g., SiliaMetS® Thiol)

are recommended post-reaction.

High-Resolution Mass Spectrometry (HRMS): Confirm [M+H]+ within 5 ppm of calculated

mass for C25H26F3N5O3.

Troubleshooting Common Pitfalls
Issue: Low yield in Phase 2 (Buchwald).

Cause: Catalyst poisoning by the pyridine nitrogen or incomplete oxidative addition.

Solution: Switch to BrettPhos Pd G3 precatalyst, which is more robust for sterically

hindered anilines. Ensure strict oxygen-free conditions.

Issue: Regioselectivity errors in Phase 1.

Cause: Temperature too high or base too strong.

Solution: Use a weaker base (e.g., NaHCO3) or lower temperature (50 °C) to maximize

the kinetic preference for C4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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